

Spectroscopic and Analytical Characterization of 20-Tetracosene-1,18-diol: A Technical Guide

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Compound of Interest

Compound Name: 20-Tetracosene-1,18-diol

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This technical guide provides an overview of the available spectroscopic data and outlines standardized experimental protocols for the comprehensive characterization of **20-tetracosene-1,18-diol**. Due to the novelty or specificity of this long-chain unsaturated diol, publicly accessible experimental spectroscopic data (NMR, MS, IR) is limited. This document, therefore, focuses on predicted data, general methodologies for data acquisition, and the logical workflow for the characterization of such compounds.

Compound Profile: 20-Tetracosene-1,18-diol

- Molecular Formula: $C_{24}H_{48}O_2$
- Molecular Weight: 368.6 g/mol
- Structure: A 24-carbon chain with a double bond at position 20 and hydroxyl groups at positions 1 and 18. The stereochemistry of the double bond (E/Z) and the chiral center at position 18 would need to be determined experimentally.

Mass Spectrometry (MS) Data

While experimental mass spectra for **20-tetracosene-1,18-diol** are not readily available in public databases, predicted mass-to-charge ratios (m/z) for various adducts of (E)-tetracos-20-

ene-1,18-diol have been calculated and are presented in Table 1.^[1] This data is crucial for the initial identification and confirmation of the molecular weight of a synthesized compound.

Table 1: Predicted Mass Spectrometry Data for (E)-Tetracos-20-ene-1,18-diol^[1]

Adduct	Predicted m/z
[M+H] ⁺	369.37270
[M+Na] ⁺	391.35464
[M-H] ⁻	367.35814
[M+NH ₄] ⁺	386.39924
[M+K] ⁺	407.32858
[M+H-H ₂ O] ⁺	351.36268
[M+HCOO] ⁻	413.36362
[M+CH ₃ COO] ⁻	427.37927

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR, MS, and IR spectra for long-chain unsaturated diols, based on standard laboratory practices for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed chemical structure, including the position of the double bond and hydroxyl groups, as well as the stereochemistry.

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent should be based on the solubility of the diol.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for long-chain aliphatic compounds with many overlapping signals.

- ^1H NMR:
 - Expected Chemical Shifts (δ):
 - $-\text{CH}=\text{CH}-$ (vinyl protons): 5.3 - 5.5 ppm. The coupling constant (J) between these protons can help determine the stereochemistry of the double bond (typically ~ 15 Hz for E, ~ 10 Hz for Z).
 - $-\text{CH}(\text{OH})-$: 3.6 - 4.1 ppm.
 - $-\text{CH}_2\text{OH}$: 3.6 - 3.8 ppm.
 - $-\text{CH}_2-$ (aliphatic chain): 1.2 - 1.6 ppm (a broad, complex region).
 - $-\text{CH}_3$ (terminal methyl group): ~ 0.9 ppm.
- ^{13}C NMR:
 - Expected Chemical Shifts (δ):
 - $-\text{CH}=\text{CH}-$ (vinyl carbons): 120 - 140 ppm.
 - $-\text{CH}(\text{OH})-$: 60 - 75 ppm.
 - $-\text{CH}_2\text{OH}$: ~ 60 ppm.
 - $-\text{CH}_2-$ (aliphatic chain): 20 - 40 ppm.
 - $-\text{CH}_3$ (terminal methyl group): ~ 14 ppm.
- 2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning specific proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern, aiding in structural elucidation.

- Ionization Techniques:
 - Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like diols. It typically produces protonated $[M+H]^+$ or sodiated $[M+Na]^+$ ions with minimal fragmentation.
 - Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide structural information.
- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
- Tandem MS (MS/MS): This technique involves isolating a specific ion (e.g., the molecular ion) and subjecting it to fragmentation. The resulting fragment ions can provide detailed structural information, such as the location of functional groups. For unsaturated lipids, techniques like epoxidation coupled with tandem mass spectrometry can be employed to determine the precise location of the double bond.

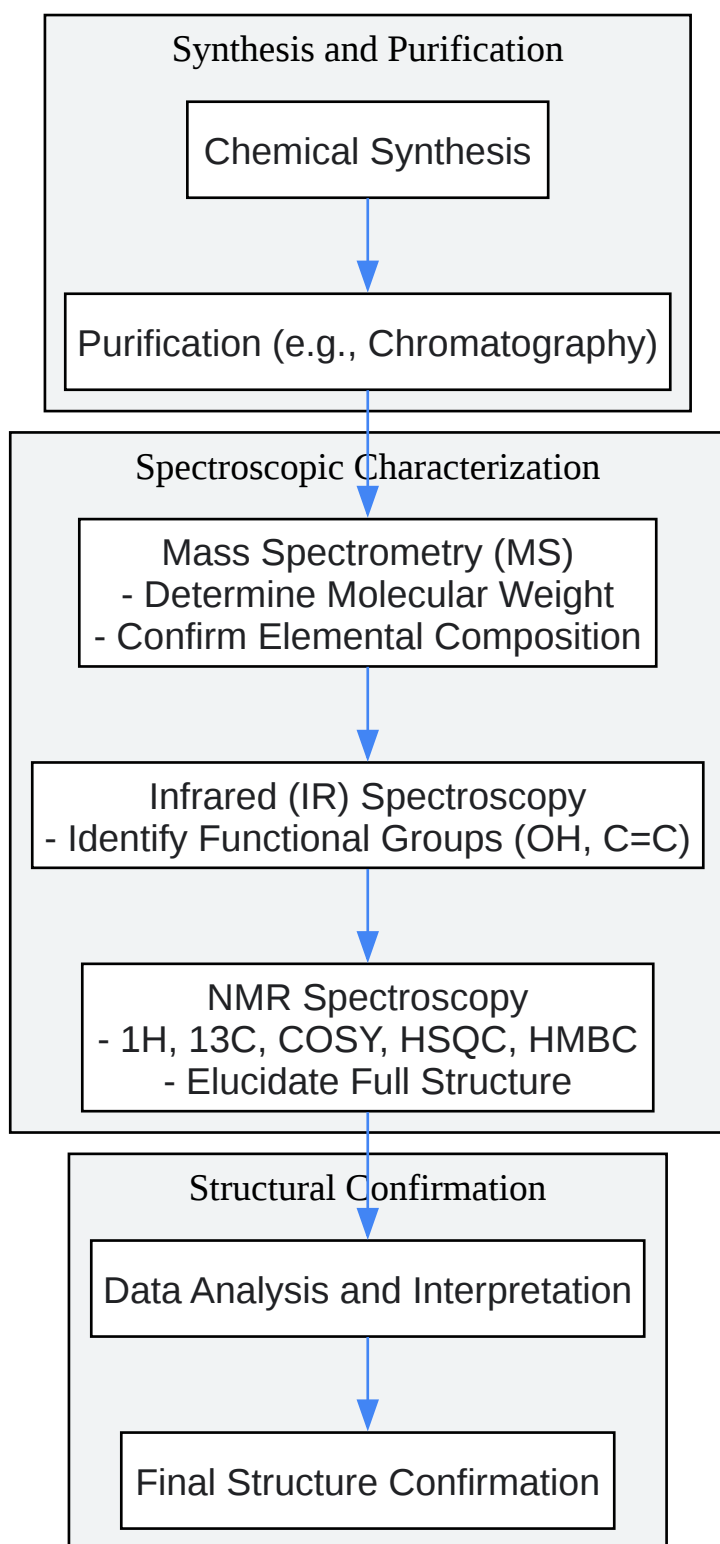
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after evaporating the solvent, or as a KBr pellet.
- Expected Absorption Bands (cm^{-1}):
 - O-H stretch (hydroxyl groups): A broad band in the region of 3200 - 3600 cm^{-1} .
 - C-H stretch (aliphatic): 2850 - 3000 cm^{-1} .
 - C=C stretch (alkene): A weak to medium band around 1640 - 1680 cm^{-1} . The intensity and position can be indicative of the substitution pattern and stereochemistry.
 - C-O stretch (alcohols): 1050 - 1150 cm^{-1} .

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel long-chain unsaturated diol like **20-tetracosene-1,18-diol**.



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References

- 1. PubChemLite - (e)-tetracos-20-ene-1,18-diol (C₂₄H₄₈O₂) [pubchemlite.lcsb.uni.lu]
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